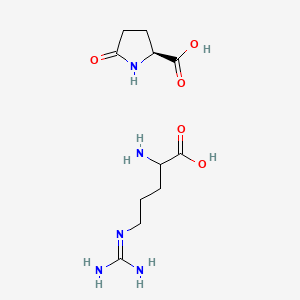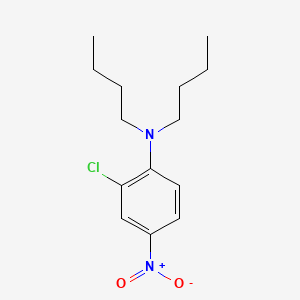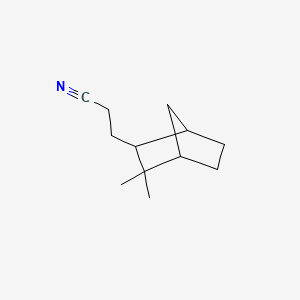
N5-((D-Gluconoylamino)iminomethyl)-L-ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N5-((D-Gluconoylamino)iminomethyl)-L-ornithine is a compound that combines the properties of D-gluconic acid and L-ornithine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N5-((D-Gluconoylamino)iminomethyl)-L-ornithine typically involves the reaction of D-gluconic acid with L-ornithine under specific conditions. One common method includes the use of D-glucono-1,5-lactone, which reacts with L-ornithine in the presence of a suitable catalyst to form the desired compound . The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes, where genetically modified strains are used to produce D-gluconic acid, which is then reacted with L-ornithine . This method is advantageous due to its cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N5-((D-Gluconoylamino)iminomethyl)-L-ornithine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups within the compound are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different gluconic acid derivatives, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N5-((D-Gluconoylamino)iminomethyl)-L-ornithine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of N5-((D-Gluconoylamino)iminomethyl)-L-ornithine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, thereby affecting metabolic processes. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-acetyl gluconolactam
- LOGNAc (lactone oxime)
- PUGNAc (phenyl carbamate)
Uniqueness
N5-((D-Gluconoylamino)iminomethyl)-L-ornithine is unique due to its specific combination of D-gluconic acid and L-ornithine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
94158-49-3 |
|---|---|
Molekularformel |
C12H24N4O8 |
Molekulargewicht |
352.34 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[2-[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]hydrazinyl]methylideneamino]pentanoic acid |
InChI |
InChI=1S/C12H24N4O8/c13-6(12(23)24)2-1-3-14-5-15-16-11(22)10(21)9(20)8(19)7(18)4-17/h5-10,17-21H,1-4,13H2,(H,14,15)(H,16,22)(H,23,24)/t6-,7+,8+,9-,10+/m0/s1 |
InChI-Schlüssel |
RCKGJGAHKOJABY-LOLPMWEVSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)N)CN=CNNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
C(CC(C(=O)O)N)CN=CNNC(=O)C(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


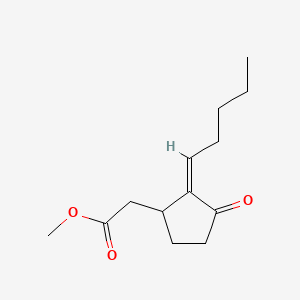
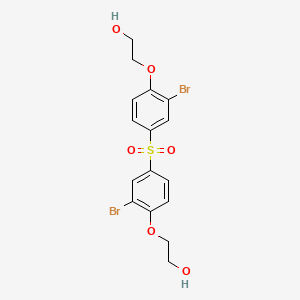

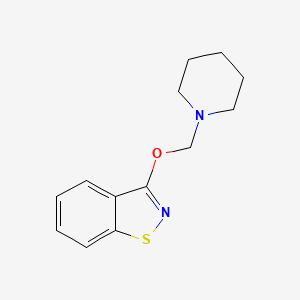

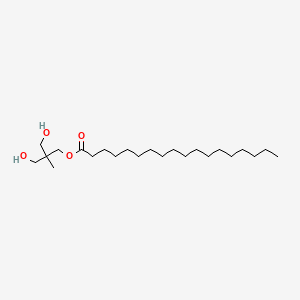
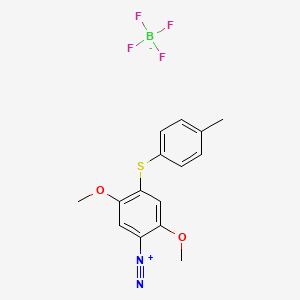

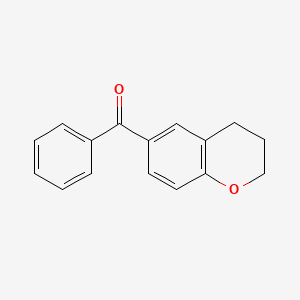
![Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672138.png)
